"synthesis and characterization of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid"
"synthesis and characterization of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Introduction
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 24691-30-3) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural analogue, 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide, is a crucial molecular fragment found in natural and synthetic antibacterial agents, where it plays a key role in binding to the active sites of bacterial topoisomerases like DNA gyrase.[3] The strategic placement of chloro substituents on the pyrrole ring profoundly influences the molecule's electronic properties and binding interactions, making it a valuable building block for the synthesis of novel therapeutic candidates.
This guide provides a comprehensive overview of a proposed synthetic pathway for 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid, detailed methodologies for its characterization, and essential safety protocols. The information presented herein is synthesized from established chemical literature and is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Proposed Synthesis Pathway
While dedicated literature on the direct synthesis of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid is sparse, a logical and efficient two-step pathway can be devised. This route begins with the synthesis of the non-halogenated precursor, 5-methyl-1H-pyrrole-2-carboxylic acid, followed by a direct dichlorination of the pyrrole ring.
The overall synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 5-methyl-1H-pyrrole-2-carboxylic acid
The initial step involves the saponification (base-catalyzed hydrolysis) of the corresponding ethyl ester. This is a standard and high-yielding reaction for converting esters to carboxylic acids.[4]
Experimental Protocol:
-
Dissolution: Dissolve Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixed solvent system, such as dioxane, water, and ethanol.[4]
-
Addition of Base: Add an excess of sodium hydroxide (NaOH, approx. 5 equivalents) to the solution.[4]
-
Reflux: Heat the reaction mixture to reflux for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dissolve the resulting crude product in water and perform an extraction with dichloromethane (DCM) to remove any unreacted ester.
-
Separate the aqueous phase and cool it in an ice bath.
-
Acidify the aqueous phase to a pH of 1 using 1N hydrochloric acid (HCl), which will precipitate the carboxylic acid product.[4]
-
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrrole-2-carboxylic acid. The product is often of sufficient purity for the next step without further purification.[4]
Part 2: Dichlorination of 5-methyl-1H-pyrrole-2-carboxylic acid
The electron-rich pyrrole ring is susceptible to electrophilic substitution. Direct chlorination at the C3 and C4 positions can be achieved using a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂). This reagent is effective for the dichlorination of similar pyrrole systems.[3]
Causality of Experimental Choices:
-
Reagent: Sulfuryl chloride is chosen over milder reagents like N-chlorosuccinimide (NCS) to ensure dichlorination. The pyrrole ring, while activated, requires a sufficiently strong electrophile to overcome the deactivating effect of the carboxylic acid group and the first chlorine substituent to add the second chlorine.
-
Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) is used to prevent side reactions with the solvent.
-
Temperature: The reaction is initiated at a low temperature (-5 °C to 0 °C) to control the exothermic reaction and improve selectivity, minimizing the formation of over-chlorinated byproducts.
Experimental Protocol:
-
Preparation: Suspend 5-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in an inert solvent like carbon tetrachloride (CCl₄) in a flask equipped with a dropping funnel and under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the suspension to -5 °C using an ice-salt bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂, approx. 2.2 equivalents) dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature remains below 0 °C.
-
Reaction: Allow the reaction to stir at a low temperature for several hours (e.g., 5 hours), monitoring progress by TLC or LC-MS.[3]
-
Quenching: Carefully quench the reaction by the slow addition of cold water or a saturated sodium bicarbonate solution.
-
Extraction & Isolation:
-
Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid. The following section outlines the expected spectroscopic data based on its structure and analysis of similar compounds found in the literature.[3][5][6]
Caption: Logical workflow for structural characterization.
Predicted Spectroscopic Data
The following table summarizes the anticipated spectroscopic features of the target molecule.
| Technique | Feature | Predicted Value / Observation | Rationale |
| ¹H NMR | N-H Proton | ~11-12 ppm (broad singlet) | The acidic proton on the pyrrole nitrogen, often broad and downfield.[3] |
| COOH Proton | ~12-13 ppm (broad singlet) | The highly deshielded carboxylic acid proton.[3] | |
| C5-CH₃ Protons | ~2.1-2.4 ppm (singlet) | Methyl group attached to an aromatic ring, deshielded by the ring current.[3] | |
| ¹³C NMR | Carboxylic Acid (C=O) | ~160-165 ppm | Typical chemical shift for a carboxylic acid carbon. |
| Pyrrole Carbons (C2, C5) | ~125-135 ppm | Carbons adjacent to the nitrogen and substituents. | |
| Pyrrole Carbons (C3, C4) | ~110-120 ppm | Carbons bearing the chloro substituents. | |
| Methyl Carbon (-CH₃) | ~12-15 ppm | Aliphatic carbon signal. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding.[5] |
| N-H Stretch | ~3200-3400 cm⁻¹ (medium) | Typical for N-H bond in a pyrrole ring. | |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ (strong) | Strong absorption for the carbonyl group. | |
| C-Cl Stretch | 700-850 cm⁻¹ (strong) | Characteristic vibrations for carbon-chlorine bonds. | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 193 | Corresponding to the molecular formula C₆H₅³⁵Cl₂NO₂. |
| Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ | A characteristic 9:6:1 intensity ratio due to the presence of two chlorine atoms.[5] |
Standard Protocols for Data Acquisition
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5][6]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio.
-
-
IR Spectroscopy:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[6]
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal before analyzing the sample.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with Gas Chromatography (GC-MS). Use Electron Ionization (EI) to generate the mass spectrum and observe the characteristic fragmentation and isotopic patterns.[5]
-
Safety and Handling
As a chlorinated organic acid, 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid should be handled with care in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use spark-proof tools and prevent fire caused by electrostatic discharge.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents and bases.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[7]
References
-
Cotman, A. E., Guérin, T., Kovačević, I., & Kikelj, D. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9476–9488. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of 3,4-Dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic Acid 25 a. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Beil, A., et al. (2018). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemistryOpen, 7(9), 725-729. [Link]
-
Al-Mughaid, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2616. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. Retrieved from [Link]
-
Hann, J. L., et al. (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 79(2), 749-755. [Link]
- Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE.
-
SpectraBase. (n.d.). 5-Chloro-1H-pyrrole-2-carboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- da Silva, A. D., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Orbital: The Electronic Journal of Chemistry, 10(5), 356-361.
- Google Patents. (n.d.). EP0600157A1 - Debrominative chlorination of pyrroles.
-
SpectraBase. (n.d.). 5-(4-CHLORO-2-HYDROXYPHENYL)-3-(2,4-DICHLOROPHENYL)-1-DECYL-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]
-
HMDB. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 24691-30-3|3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 3757-53-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
